molecular formula C8H17NO B2858796 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL CAS No. 98009-90-6

2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL

Cat. No.: B2858796
CAS No.: 98009-90-6
M. Wt: 143.23
InChI Key: PYVUXEULPSUTEE-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-4-yl)ethan-1-ol is a piperidine derivative featuring a methyl substituent at the 3-position of the piperidine ring and an ethanol moiety at the 4-position. The compound’s structure combines a bicyclic amine framework with hydrophilic (ethanol) and lipophilic (methyl) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Piperidine derivatives are widely studied due to their conformational flexibility, which enables interactions with biological targets such as enzymes and receptors. The ethanol group enhances solubility in polar solvents, while the methyl group may influence steric effects and metabolic stability.

Synthetic routes likely involve alkylation or reductive amination of piperidine precursors, followed by hydroxylation or substitution to introduce the ethanol side chain.

Properties

IUPAC Name

2-(3-methylpiperidin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-6-9-4-2-8(7)3-5-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVUXEULPSUTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98009-90-6
Record name 2-(3-methylpiperidin-4-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 3-methyl-4-piperidone followed by the reduction of the resulting intermediate to yield the desired ethanol derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and pH to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity. For example, it may bind to GABA receptors, influencing neuronal activity and producing sedative effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include piperidine/piperazine derivatives with ethanol substituents. A notable example is 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino]ethan-1-ol (CAS 651004-99-8, ), which shares the ethanol-piperazine/piperidine backbone but incorporates a trifluoromethyl-pyrimidine group. Key differences include:

Property 2-(3-Methylpiperidin-4-yl)ethan-1-ol 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino]ethan-1-ol
Molecular Formula C₈H₁₇NO C₁₁H₁₅F₃N₄O
Molar Mass (g/mol) ~143.23 276.26
Functional Groups Piperidine, methyl, ethanol Piperazine, trifluoromethyl, pyrimidine, ethanol
Key Substituents Methyl (lipophilic) Trifluoromethyl (electron-withdrawing), pyrimidine (aromatic)
Theoretical Solubility Higher in polar solvents Moderate (balanced by fluorinated group)

Physicochemical Properties

  • Lipophilicity: The methyl group in this compound increases lipophilicity compared to unsubstituted piperidine-ethanol derivatives. In contrast, the trifluoromethyl group in the analog enhances both lipophilicity and metabolic stability due to fluorine’s electronegativity .
  • Melting Point : The analog has a reported melting point of 70°C , whereas the target compound likely has a lower melting point due to simpler structure and weaker intermolecular forces.

Biological Activity

2-(3-Methylpiperidin-4-yl)ethan-1-ol, also known as a derivative of piperidine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its effects on neurotransmitter systems, enzyme inhibition, and anticancer properties.

The molecular formula for this compound is C8H17NO, and it features a piperidine ring which contributes to its biological activity. The presence of an alcohol functional group enhances its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation :
    • The compound shows potential as a modulator of neurotransmitter systems, particularly through interactions with serotonin receptors. It has been identified as an agonist for the 5-HT_1F receptor, which plays a role in migraine treatment and neurological conditions .
    • Additionally, studies suggest moderate inhibitory activity against acetylcholinesterase (AChE), indicating its potential application in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives containing the piperidinyl group exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values below 5 μM against A549 (lung cancer) and MCF7 (breast cancer) cell lines .
    • The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
  • Antimicrobial Properties :
    • Preliminary studies have indicated that compounds related to this compound exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
Neurotransmitter Modulation5-HT_1F ReceptorNot specified
AChE InhibitionAChE EnzymeModerate
Anticancer ActivityA549 (Lung Cancer)<5
MCF7 (Breast Cancer)<3
Antimicrobial ActivityS. aureusNot specified
E. coliNot specified

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The presence of the piperidine moiety enhances binding affinity to enzyme active sites, such as AChE, which is crucial for neurotransmitter breakdown.
  • Receptor Interaction : Its ability to act as an agonist at serotonin receptors suggests a mechanism through which it can modulate mood and pain perception.

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